molecular formula C9H17NO3S B13256965 6-Oxaspiro[4.5]decane-9-sulfonamide

6-Oxaspiro[4.5]decane-9-sulfonamide

Cat. No.: B13256965
M. Wt: 219.30 g/mol
InChI Key: ITSHPCZIPYHKTJ-UHFFFAOYSA-N
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Description

6-Oxaspiro[45]decane-9-sulfonamide is a chemical compound with the molecular formula C9H17NO3S It features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

The synthesis of 6-Oxaspiro[4.5]decane-9-sulfonamide involves several steps. One common method starts with the formation of the spirocyclic core, which can be achieved through a stereoselective synthesis route. This involves the use of specific reagents and catalysts to ensure the correct spatial arrangement of atoms. For instance, the reaction of a suitable precursor with ethylene glycol under acidic conditions can lead to the formation of the spirocyclic structure . Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often using large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

6-Oxaspiro[4.5]decane-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of sulfonic acids, while reduction may yield sulfonamides with different substituents .

Scientific Research Applications

6-Oxaspiro[4.5]decane-9-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 6-Oxaspiro[4.5]decane-9-sulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure. This interaction can lead to changes in the activity of these targets, potentially resulting in various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

6-Oxaspiro[4.5]decane-9-sulfonamide can be compared with other spirocyclic compounds, such as:

    1,6-Dioxaspiro[4.5]decane: This compound features a similar spirocyclic core but with different functional groups, leading to different chemical and biological properties.

    1,6,9-Tri-oxaspiro[4.5]decane:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H17NO3S

Molecular Weight

219.30 g/mol

IUPAC Name

6-oxaspiro[4.5]decane-9-sulfonamide

InChI

InChI=1S/C9H17NO3S/c10-14(11,12)8-3-6-13-9(7-8)4-1-2-5-9/h8H,1-7H2,(H2,10,11,12)

InChI Key

ITSHPCZIPYHKTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(CCO2)S(=O)(=O)N

Origin of Product

United States

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